molecular formula C24H19NO5 B3134932 6-methoxy-2-(4-methoxyphenyl)-4-oxo-N-phenyl-4H-chromene-3-carboxamide CAS No. 400084-86-8

6-methoxy-2-(4-methoxyphenyl)-4-oxo-N-phenyl-4H-chromene-3-carboxamide

Cat. No. B3134932
CAS RN: 400084-86-8
M. Wt: 401.4 g/mol
InChI Key: JENDEBRPWHHFHZ-UHFFFAOYSA-N
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Description

6-methoxy-2-(4-methoxyphenyl)-4-oxo-N-phenyl-4H-chromene-3-carboxamide, also known as MMCC, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. MMCC exhibits promising pharmacological properties, making it a valuable compound for scientific research.

Mechanism of Action

The exact mechanism of action of 6-methoxy-2-(4-methoxyphenyl)-4-oxo-N-phenyl-4H-chromene-3-carboxamide is not fully understood. However, studies have suggested that it exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. 6-methoxy-2-(4-methoxyphenyl)-4-oxo-N-phenyl-4H-chromene-3-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. It also inhibits the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying histone proteins. Additionally, 6-methoxy-2-(4-methoxyphenyl)-4-oxo-N-phenyl-4H-chromene-3-carboxamide has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
6-methoxy-2-(4-methoxyphenyl)-4-oxo-N-phenyl-4H-chromene-3-carboxamide exhibits various biochemical and physiological effects that make it a valuable compound for scientific research. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. 6-methoxy-2-(4-methoxyphenyl)-4-oxo-N-phenyl-4H-chromene-3-carboxamide also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has been shown to improve insulin sensitivity and glucose tolerance in diabetic mice, suggesting its potential applications in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

6-methoxy-2-(4-methoxyphenyl)-4-oxo-N-phenyl-4H-chromene-3-carboxamide exhibits several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. It exhibits potent pharmacological properties, making it a valuable compound for the development of novel drugs. However, 6-methoxy-2-(4-methoxyphenyl)-4-oxo-N-phenyl-4H-chromene-3-carboxamide also exhibits some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its pharmacological effects fully. Additionally, its potential toxicity and side effects need to be further investigated before its clinical applications.

Future Directions

6-methoxy-2-(4-methoxyphenyl)-4-oxo-N-phenyl-4H-chromene-3-carboxamide exhibits promising potential for various applications in medicinal chemistry and drug discovery. Future studies should focus on elucidating its mechanism of action and pharmacological effects fully. Additionally, further studies are needed to investigate its potential toxicity and side effects. 6-methoxy-2-(4-methoxyphenyl)-4-oxo-N-phenyl-4H-chromene-3-carboxamide could also be used as a lead compound for the development of novel drugs with improved pharmacological properties. Its potential applications in the treatment of diabetes and other metabolic disorders should also be further investigated. Overall, 6-methoxy-2-(4-methoxyphenyl)-4-oxo-N-phenyl-4H-chromene-3-carboxamide exhibits significant potential for various applications in scientific research, making it a valuable compound for future studies.

Scientific Research Applications

6-methoxy-2-(4-methoxyphenyl)-4-oxo-N-phenyl-4H-chromene-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It exhibits potent anticancer, antiviral, and antibacterial activities, making it a valuable compound for the development of novel drugs. 6-methoxy-2-(4-methoxyphenyl)-4-oxo-N-phenyl-4H-chromene-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits antiviral activity against herpes simplex virus type 1 (HSV-1) and antibacterial activity against Staphylococcus aureus.

properties

IUPAC Name

6-methoxy-2-(4-methoxyphenyl)-4-oxo-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5/c1-28-17-10-8-15(9-11-17)23-21(24(27)25-16-6-4-3-5-7-16)22(26)19-14-18(29-2)12-13-20(19)30-23/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENDEBRPWHHFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)OC)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-2-(4-methoxyphenyl)-4-oxo-N-phenyl-4H-chromene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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